molecular formula C21H20N2O5 B10994293 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B10994293
M. Wt: 380.4 g/mol
InChI Key: ZIOVESNLTUXFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one family, a subclass of quinazoline alkaloids. Its core structure is derived from deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one), a naturally occurring alkaloid with documented biological activities . The substitution at the 7-position with a 3,4-dimethoxyphenyl-2-oxoethoxy group distinguishes it from other derivatives.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C21H20N2O5/c1-26-18-8-5-13(10-19(18)27-2)17(24)12-28-14-6-7-16-15(11-14)21(25)23-9-3-4-20(23)22-16/h5-8,10-11H,3-4,9,12H2,1-2H3

InChI Key

ZIOVESNLTUXFPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization and further functionalization to yield the desired compound. The reaction conditions often involve the use of catalysts, such as zinc ferrite nanocatalysts, to enhance the yield and efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the scalability and cost-effectiveness of the production process. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction efficiency .

Major Products

The major products formed from these reactions are often quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name Substituent(s) Biological Activity/Application Key Reference(s)
Target Compound : 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one 7-OCH₂CO(3,4-dimethoxyphenyl) Not explicitly reported (structural analog studies)
Deoxyvasicinone (TEFGEQ) No substitution at 7-position Antitussive, bronchodilatory activity
7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one () 7-OH Intermediate for further functionalization
6,7-Dimethoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 102673-30-3) 6-OCH₃, 7-OCH₃ Anticancer screening (preliminary)
(E)-3-(4-Dimethylaminobenzylidene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one 3-(4-dimethylaminobenzylidene) Antifungal, antibacterial activity
6-Trifluoromethyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (sc-351201) 6-CF₃ Research reagent for kinase inhibition studies
(E)-3-(3,4-Difluorobenzylidene)-7-fluoro-6-(4-methylpiperazin-1-yl)-2,3-dihydropyrrolo[...]one 3-(3,4-difluorobenzylidene), 7-F, 6-piperazinyl Cytotoxic activity (IC₅₀ = 1.2 µM against MCF-7)

Crystallographic and Computational Insights

  • The core 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one moiety exhibits planarity (r.m.s. deviation ≤ 0.0178 Å), as seen in deoxyvasicinone derivatives . Substituents like the 3,4-dimethoxyphenyl group may induce steric hindrance, altering molecular packing and solubility.
  • Electron-Withdrawing vs. Donor Groups: Trifluoromethyl (CF₃) and halogen substituents increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes . Methoxy and hydroxy groups improve hydrogen-bonding capacity, critical for receptor binding .

Biological Activity

The compound 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a member of the quinazolinone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, antioxidant capabilities, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazolinone core fused with a pyrrolo moiety and substituted with a dimethoxyphenyl group. The molecular formula is C22H20N4O4C_{22}H_{20}N_{4}O_{4} with a molecular weight of 436.5 g/mol. The unique structural features contribute to its biological activities.

Property Value
Molecular FormulaC22H20N4O4
Molecular Weight436.5 g/mol
IUPAC Name7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Assays : The compound demonstrated dose-dependent inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these cell lines were reported as follows:
    • MCF-7: 10 μM
    • HT-29: 12 μM
    • PC-3: 10 μM .

These findings suggest that the compound may act by inhibiting specific enzymes involved in cell cycle regulation and apoptosis.

The mechanism by which this compound exerts its anticancer effects likely involves:

  • Enzyme Inhibition : It may inhibit enzymes critical for tumor growth and survival.
  • Signal Transduction Pathways : Interaction with cellular receptors can modulate pathways involved in apoptosis and proliferation .

Antioxidant Properties

The compound has also been studied for its antioxidant potential. Antioxidant activity is crucial for mitigating oxidative stress-related damage in cells. Various assays have been employed to evaluate this activity:

  • DPPH Assay : The presence of hydroxyl groups in the structure enhances antioxidant activity.
  • Metal Chelation : Compounds with multiple hydroxyl groups showed improved metal-chelating properties, contributing to their antioxidant effects .

Case Studies

Several studies have highlighted the biological activities of quinazolinone derivatives similar to the compound :

  • Anticancer Effects : A study showed that derivatives similar to this compound exhibited potent cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .
  • Antioxidant Activity : Research indicated that compounds with similar structures demonstrated significant antioxidant properties when tested against various free radicals .

Q & A

Q. What are the established synthetic routes for 7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a pyrrolo[2,1-b]quinazolinone precursor (e.g., compound 29 or 30 in ) with a 3,4-dimethoxyphenyl-2-oxoethyl moiety in anhydrous acetonitrile or tetrahydrofuran (THF), using potassium carbonate (K₂CO₃) as a base. Optimization includes:
  • Temperature control (e.g., reflux at 80°C for acetonitrile).
  • Solvent polarity adjustments to improve yield (THF for better solubility of intermediates).
  • Stoichiometric ratios (1:1.2 molar ratio of precursor to electrophile) to minimize side products .
    Characterization via HRESIMS, ¹H/¹³C NMR, and elemental analysis is critical for purity validation .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRESIMS) : Determines molecular formula (e.g., C₂₃H₂₂N₂O₆) and isotopic pattern .
  • Multinuclear NMR (¹H, ¹³C, DEPT) : Assigns proton environments (e.g., dihydropyrrolo ring protons at δ 3.5–4.5 ppm) and carbonyl/ether linkages .
  • X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for analogous compounds (e.g., monoclinic P2₁/c system with β = 105.05°) .
  • HPLC-PDA/MS : Detects impurities (>95% purity threshold for pharmacological studies) .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Methodological Answer :
  • GHS Classification : Based on structurally similar quinazolinones, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation. Avoid exposure to heat/sparks (P210 hazard code) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what docking parameters are critical?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or histamine H₃ receptors, given the activity of analogous pyrrolo[2,1-b]quinazolinones .
  • Docking Workflow :

Prepare ligand (compound) and receptor (e.g., AChE PDB: 4EY7) using AutoDock Tools.

Set grid parameters to cover the active site (e.g., 60 × 60 × 60 ų).

Run Lamarckian genetic algorithm (50 runs, 25 million evaluations).

  • Validation : Compare binding scores (ΔG ≤ −8 kcal/mol) with known inhibitors (e.g., donepezil) .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 16% vs. 51%) for similar derivatives?

  • Methodological Answer :
  • Reaction Kinetic Analysis : Use in situ IR or LC-MS to monitor intermediate formation (e.g., Schiff base in ).
  • Byproduct Identification : Employ GC-MS or preparative TLC to isolate side products (e.g., dimerized intermediates).
  • Solvent/Base Screening : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) in DMF to enhance nucleophilicity .

Q. How does the 3,4-dimethoxyphenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : Compute HOMO/LUMO energies (e.g., Gaussian 09 at B3LYP/6-31G* level) to assess electron-donating effects of methoxy groups.
  • Experimental Validation :
  • Cyclic Voltammetry : Measure oxidation potentials (e.g., Epa ~ 0.8 V vs. Ag/AgCl) to confirm resonance stabilization.
  • UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 290 → 320 nm) in polar solvents .

Q. What crystallography challenges arise when analyzing this compound, and how are they mitigated?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from ethanol/water (9:1) at 278 K to obtain single crystals .
  • Data Collection : Employ a Stadi-4 diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Apply SHELXTL with anisotropic displacement parameters for non-H atoms. R-factor targets: <0.05 for R1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.